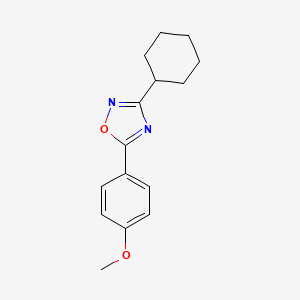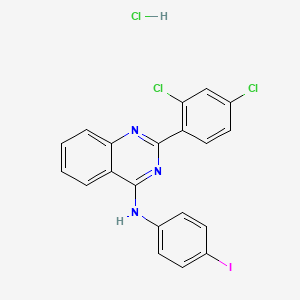![molecular formula C18H19NO3 B3980554 methyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3980554.png)
methyl 4-[(3-phenylbutanoyl)amino]benzoate
Vue d'ensemble
Description
Methyl 4-[(3-phenylbutanoyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as N-[(3-phenylbutanoyl)amino]-4-methoxybenzamide or Methyl N-(3-phenylbutanoyl)-4-aminobenzoate. The compound is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. In
Mécanisme D'action
The exact mechanism of action of methyl 4-[(3-phenylbutanoyl)amino]benzoate is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. For example, the compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, a molecule involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-[(3-phenylbutanoyl)amino]benzoate in lab experiments is its potential pharmacological properties. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects, making it a useful tool for investigating these areas of research. Additionally, the compound has been shown to be relatively safe and well-tolerated in preclinical studies, making it a promising candidate for further development.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. The compound is only soluble in organic solvents such as ethanol and methanol, which can limit its use in certain experimental settings. Additionally, the yield of the synthesis reaction is relatively low, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several potential future directions for research on methyl 4-[(3-phenylbutanoyl)amino]benzoate. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Preclinical studies have shown promising results in this area, and further research is needed to determine the efficacy and safety of the compound in humans.
Another area of interest is the development of more efficient synthesis methods for this compound. Improving the yield of the synthesis reaction could make the compound more readily available for use in experiments and could potentially reduce the cost of production.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in preclinical studies and has been investigated for its potential use in the treatment of neurodegenerative disorders. While there are limitations to its use in lab experiments, the compound shows promise as a tool for investigating various areas of research. Further research is needed to determine the full extent of its pharmacological properties and potential therapeutic uses.
Applications De Recherche Scientifique
Methyl 4-[(3-phenylbutanoyl)amino]benzoate has been the subject of several scientific studies due to its potential pharmacological properties. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in preclinical studies. Additionally, this compound has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
methyl 4-(3-phenylbutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(14-6-4-3-5-7-14)12-17(20)19-16-10-8-15(9-11-16)18(21)22-2/h3-11,13H,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDWVWLCVSJMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide](/img/structure/B3980474.png)


![1-[2-fluoro-4-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperidine](/img/structure/B3980492.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B3980497.png)

![1-[(4-fluorophenyl)acetyl]-2-methylpiperidine](/img/structure/B3980521.png)



![N-[(4-methylphenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3980559.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3980564.png)
acetate](/img/structure/B3980571.png)
![N-ethyl-N-methyl-5-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3980574.png)